1-(3-Fluoro-2-pyridyl)-3,3-dimethoxy-cyclobutanecarbonitrile
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Overview
Description
1-(3-Fluoro-2-pyridyl)-3,3-dimethoxy-cyclobutanecarbonitrile is a synthetic organic compound that features a cyclobutane ring substituted with a fluoropyridyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-pyridyl)-3,3-dimethoxy-cyclobutanecarbonitrile typically involves the reaction of 3-fluoropyridine with suitable cyclobutane derivatives under controlled conditions. One common method involves the use of a cyclobutanecarbonitrile precursor, which undergoes substitution reactions with 3-fluoropyridine in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-pyridyl)-3,3-dimethoxy-cyclobutanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
1-(3-Fluoro-2-pyridyl)-3,3-dimethoxy-cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-pyridyl)-3,3-dimethoxy-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The fluoropyridyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-pyridyl)ethanol: A related compound with a hydroxyl group instead of the dimethoxy groups.
2-Fluoro-3-pyridineboronic acid: Another fluoropyridyl derivative with different functional groups.
Uniqueness
1-(3-Fluoro-2-pyridyl)-3,3-dimethoxy-cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring and a fluoropyridyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-3,3-dimethoxycyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-16-12(17-2)6-11(7-12,8-14)10-9(13)4-3-5-15-10/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJGUINEUYRFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(C#N)C2=C(C=CC=N2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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